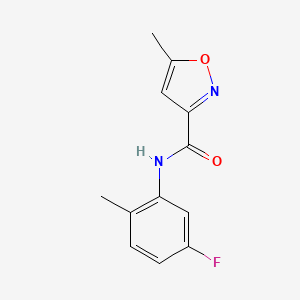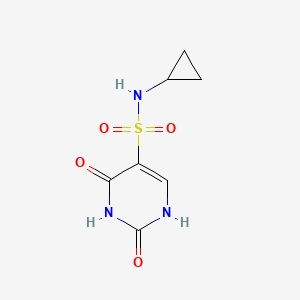![molecular formula C19H15Cl2NO2 B6011928 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6011928.png)
2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, also known as DCMC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of cyclohexanediones and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is not fully understood, but it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has also been found to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to have antibacterial activity against both gram-positive and gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione in lab experiments is its diverse applications. It can be used in the study of various diseases and biological processes. Another advantage is its relatively low toxicity compared to other synthetic compounds. However, one of the limitations of using 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is its solubility in water, which can make it difficult to work with in certain experiments. Additionally, the synthesis of 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can be challenging and may require specialized equipment.
Zukünftige Richtungen
There are several future directions for the study of 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione. One direction is the development of new drugs based on the structure of 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione for the treatment of various diseases. Another direction is the study of the mechanism of action of 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione in more detail, which could lead to the discovery of new targets for drug development. Additionally, the development of more efficient synthesis methods for 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione could improve its availability for research purposes.
Conclusion:
In conclusion, 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is a synthetic compound that has been widely used in scientific research due to its diverse applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been used in the development of new drugs for the treatment of various diseases and as a probe in the study of enzyme activity and protein-ligand interactions. There are several future directions for the study of 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, including the development of new drugs and the study of its mechanism of action in more detail.
Synthesemethoden
2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can be synthesized using a variety of methods, including the reaction of 3,4-dichloroaniline with cyclohexane-1,3-dione in the presence of a catalyst. Another method involves the reaction of 3,4-dichloroaniline with 5-phenylcyclohexane-1,3-dione in the presence of a base. The yield of 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been widely used in scientific research due to its diverse applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. It has also been used as a probe in the study of enzyme activity and protein-ligand interactions.
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c20-16-7-6-14(10-17(16)21)22-11-15-18(23)8-13(9-19(15)24)12-4-2-1-3-5-12/h1-7,10-11,13,23H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSHNMMIXWOPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6011845.png)

![4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6011863.png)
![2-[4-({methyl[(2-methylpyridin-4-yl)methyl]amino}methyl)phenyl]-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B6011872.png)
![7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011888.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011890.png)
![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B6011891.png)

![3-(dimethylamino)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B6011900.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6011908.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(1H-imidazol-2-ylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6011916.png)
![N-(3,4-dimethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6011933.png)
![4-{5-[(3-propoxy-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6011934.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6011939.png)